Tetracosane

説明

特性

IUPAC Name |

tetracosane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H50/c1-3-5-7-9-11-13-15-17-19-21-23-24-22-20-18-16-14-12-10-8-6-4-2/h3-24H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POOSGDOYLQNASK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

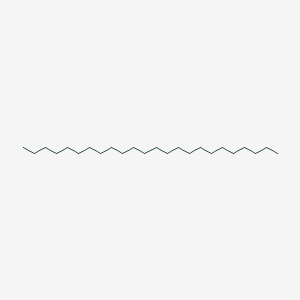

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H50 | |

| Record name | N-TETRACOSANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21080 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8060955 | |

| Record name | n-Tetracosane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N-tetracosane is a crystalline waxy solid. Insoluble in water. Used in organic synthesis., Waxy solid; [CAMEO] White crystalline solid; [Alfa Aesar MSDS], Solid | |

| Record name | N-TETRACOSANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21080 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tetracosane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17393 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Lignocerane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034282 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

736.3 °F at 760 mmHg (NTP, 1992), 391 °C, 390.00 to 392.00 °C. @ 760.00 mm Hg | |

| Record name | N-TETRACOSANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21080 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Tetracosane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8354 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Lignocerane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034282 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

> 113.00 °C (> 235.40 °F) - closed cup | |

| Record name | n-Tetracosane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8354 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Insoluble in water, Slightly soluble in ethanol; very soluble in ethyl ether, Soluble in alcohol | |

| Record name | n-Tetracosane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8354 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.7991 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.7991 g/cu cm at 20 °C, Density: 0.779 g/cu cm (51/4C) | |

| Record name | N-TETRACOSANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21080 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Tetracosane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8354 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

4.07X10-6 mm Hg at 25 °C (extrapolated) | |

| Record name | n-Tetracosane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8354 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals, Crystals from ether, White powder | |

CAS No. |

646-31-1 | |

| Record name | N-TETRACOSANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21080 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tetracosane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=646-31-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetracosane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000646311 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TETRACOSANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2984 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetracosane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | n-Tetracosane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetracosane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.432 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRACOSANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YQ5H1M1D7I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | n-Tetracosane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8354 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Lignocerane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034282 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

126 °F (NTP, 1992), 50.3 °C, 54 °C | |

| Record name | N-TETRACOSANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21080 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Tetracosane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8354 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Lignocerane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034282 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Tetracosane: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of tetracosane, a long-chain alkane with the chemical formula C₂₄H₅₀. The information is presented to be a valuable resource for researchers, scientists, and professionals in drug development and related fields.

Core Physical and Chemical Properties

This compound is a saturated hydrocarbon, meaning it consists entirely of hydrogen and carbon atoms linked by single bonds.[1] At room temperature, it exists as a white, waxy solid.[2] Its linear structure and nonpolar nature are key determinants of its physical and chemical characteristics.

Physical Properties

The physical properties of this compound are summarized in the table below, providing a clear reference for its behavior under various conditions.

| Property | Value | Units | Conditions |

| Molecular Formula | C₂₄H₅₀ | - | - |

| Molar Mass | 338.664 | g·mol⁻¹ | - |

| Appearance | Colourless, waxy crystals | - | Standard |

| Melting Point | 48 to 54 | °C | 1 atm |

| Boiling Point | 391.4 | °C | 1 atm |

| Density | 0.7991 | g/cm³ | 20 °C |

| Vapor Pressure | 4.07 x 10⁻⁶ | mmHg | 25 °C |

| Flash Point | > 113 | °C | Closed cup |

| Refractive Index | 1.4283 | - | 70 °C |

| Crystal Structure | Orthorhombic | - | - |

Solubility

This compound's nonpolar character dictates its solubility. It is insoluble in water but shows good solubility in nonpolar organic solvents.

| Solvent | Solubility |

| Water | Insoluble |

| Benzene | Very soluble |

| Toluene | Very soluble |

| Ether | Very soluble |

| Alcohol | Soluble |

| Chloroform | Soluble (10%) |

Data compiled from:

Chemical Properties and Reactivity

Alkanes, including this compound, are known for their chemical inertness. This lack of reactivity is due to the strength and nonpolar nature of the C-C and C-H single bonds. This compound does not participate in complex signaling pathways and is stable under normal conditions.

The primary reactions that alkanes undergo are typically under harsh conditions:

-

Combustion: In the presence of excess oxygen and an ignition source, this compound will undergo complete combustion to produce carbon dioxide and water.

-

Halogenation: This reaction requires ultraviolet (UV) light and involves the substitution of hydrogen atoms with halogen atoms (e.g., chlorine, bromine).

-

Pyrolysis (Cracking): At high temperatures, the C-C bonds in long-chain alkanes like this compound can break, forming smaller alkanes and alkenes.

Due to its inert nature, this compound is not involved in biological signaling pathways. Its primary relevance in a biological context would be related to its physical properties, such as its potential to be a component of lipid mixtures or its use as a non-reactive matrix.

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physical properties of solid organic compounds like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. A sharp melting point range is indicative of a pure compound.

Methodology:

-

Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube, which is sealed at one end.

-

Apparatus Setup: The capillary tube is attached to a thermometer, and both are placed in a heating bath (e.g., an oil bath or a melting point apparatus with a heated block).

-

Heating: The sample is heated slowly and steadily.

-

Observation: The temperature at which the first liquid appears (the beginning of melting) and the temperature at which the entire solid has turned into a liquid (the end of melting) are recorded. This range is the melting point.

Boiling Point Determination

Given this compound's high boiling point, specialized techniques are required for its determination. A common method for high-boiling point liquids is distillation.

Methodology:

-

Apparatus Setup: A distillation apparatus is assembled with the this compound sample in the distilling flask.

-

Heating: The sample is heated to its boiling point.

-

Vaporization and Condensation: The vapor rises and is cooled by a condenser, returning to a liquid state.

-

Temperature Reading: The thermometer bulb is positioned in the vapor path to measure the temperature at which the liquid and vapor are in equilibrium. This stable temperature is the boiling point.

Density Determination

The density of a solid can be determined by measuring its mass and volume. For an irregularly shaped solid like crystalline this compound, the volume can be found using the liquid displacement method.

Methodology:

-

Mass Measurement: The mass of a sample of this compound is accurately measured using an analytical balance.

-

Volume Measurement by Displacement: A graduated cylinder is partially filled with a liquid in which this compound is insoluble (e.g., water). The initial volume is recorded. The weighed this compound sample is then carefully added to the graduated cylinder, and the new volume is recorded. The difference between the two volumes is the volume of the this compound sample.

-

Calculation: Density is calculated by dividing the mass of the sample by its volume.

Solubility Determination

A qualitative assessment of solubility can be performed by observing the dissolution of a solute in a solvent.

Methodology:

-

Sample Preparation: A small, measured amount of this compound is placed in a test tube.

-

Solvent Addition: A measured volume of the solvent is added to the test tube.

-

Mixing: The mixture is agitated vigorously to promote dissolution.

-

Observation: The mixture is visually inspected to determine if the this compound has dissolved. If it has, it is deemed soluble. If a significant amount of solid remains, it is considered insoluble.

References

- 1. quora.com [quora.com]

- 2. This compound | C24H50 | CID 12592 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 20.6 Reactions of Alkanes – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 5. This compound - Wikipedia [en.wikipedia.org]

A Comprehensive Guide to the Synthesis and Purification of High-Purity Tetracosane

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides an in-depth overview of the methodologies for synthesizing and purifying high-purity n-tetracosane (C₂₄H₅₀), a long-chain alkane critical for various research and pharmaceutical applications. The document details robust synthesis routes, including the Wurtz coupling reaction and the Wolff-Kishner reduction, alongside rigorous purification techniques such as recrystallization and urea adduction. Each section includes detailed experimental protocols, comparative data tables, and workflow visualizations to ensure clarity and reproducibility in a laboratory setting.

Introduction

N-tetracosane is a straight-chain saturated hydrocarbon with 24 carbon atoms.[1] As a waxy solid at room temperature, it serves as a valuable compound in various scientific fields.[1] In drug development, it can be used as a phase-change material for thermal energy storage in medical devices or as a component in controlled-release formulations. High purity is paramount for these applications to ensure predictable physical properties and to avoid the introduction of contaminants in sensitive systems. This guide outlines reliable methods to achieve high-purity tetracosane suitable for demanding research and pharmaceutical standards.

Synthesis of High-Purity this compound

The synthesis of symmetrical long-chain alkanes like this compound can be effectively achieved through several established organic chemistry reactions. We will focus on two primary methods: the Wurtz coupling of dodecyl halides and the Wolff-Kishner reduction of a corresponding ketone.

Method 1: Wurtz Coupling Reaction

The Wurtz reaction is a classic method for coupling two alkyl halides in the presence of sodium metal to form a new carbon-carbon bond, yielding a longer alkane.[2][3] For this compound, this involves the coupling of two 12-carbon alkyl halide molecules (dodecyl bromide).[4]

Caption: Wurtz reaction pathway for this compound synthesis.

Part A: Synthesis of Dodecyl Bromide (Precursor)

-

Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 1-dodecanol.

-

Reaction: Cool the flask in an ice bath and slowly add a mixture of hydrobromic acid and sulfuric acid while stirring. The heat of the reaction will maintain the temperature.

-

Reflux: After the addition is complete, heat the mixture to reflux for 4-6 hours until the reaction is complete (monitored by TLC).

-

Work-up: Cool the mixture and transfer it to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude dodecyl bromide can be purified by vacuum distillation.

Part B: Wurtz Coupling to Form this compound

-

Setup: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add finely dispersed sodium metal to anhydrous diethyl ether or tetrahydrofuran (THF).

-

Initiation: Add a small amount of the prepared dodecyl bromide to the sodium suspension and warm gently to initiate the reaction.

-

Reaction: Add the remaining dodecyl bromide dropwise from the dropping funnel at a rate that maintains a gentle reflux. The reaction must be performed under anhydrous conditions.

-

Completion: After the addition is complete, continue to reflux the mixture for an additional 2-3 hours to ensure complete reaction.

-

Quenching: Cool the reaction mixture and cautiously add ethanol to quench any unreacted sodium, followed by the slow addition of water.

-

Extraction: Separate the ether layer and wash it with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Isolation: Filter and evaporate the solvent to yield crude this compound as a solid.

Method 2: Wolff-Kishner Reduction

The Wolff-Kishner reduction converts a ketone or aldehyde into the corresponding alkane using hydrazine and a strong base at high temperatures. To synthesize this compound, the precursor would be 12-tricosanone. The Huang-Minlon modification, which uses a high-boiling solvent like diethylene glycol, is a practical one-pot procedure that improves yields and shortens reaction times.

Caption: Wolff-Kishner reduction pathway for this compound.

-

Setup: Place 12-tricosanone, potassium hydroxide (KOH), and diethylene glycol into a round-bottom flask fitted with a reflux condenser.

-

Hydrazone Formation: Add hydrazine hydrate to the mixture and heat to reflux (around 130-140°C) for 1-2 hours to form the hydrazone intermediate.

-

Water Removal: Remove the reflux condenser and replace it with a distillation apparatus. Continue heating to distill off water and excess hydrazine, allowing the reaction temperature to rise to 190-200°C.

-

Reduction: Once the temperature reaches ~200°C, reattach the reflux condenser and maintain the temperature for 3-6 hours. During this time, nitrogen gas will evolve as the hydrazone is reduced to the alkane.

-

Work-up: Cool the reaction mixture and dilute it with water.

-

Isolation: The solid this compound product will precipitate. Collect the solid by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and air dry.

Comparison of Synthesis Methods

| Feature | Wurtz Coupling Reaction | Wolff-Kishner Reduction |

| Precursor | Dodecyl Bromide | 12-Tricosanone |

| Primary Reagents | Sodium Metal, Dry Ether/THF | Hydrazine Hydrate, KOH, Diethylene Glycol |

| Reaction Type | Reductive Coupling | Deoxygenation |

| Key Advantage | Direct C-C bond formation from a common precursor. | High yield for converting carbonyls to alkanes. |

| Key Disadvantage | Sensitive to moisture; potential for side reactions like elimination. | Requires a specific ketone precursor; uses hazardous hydrazine. |

| Typical Yield | Moderate to Good (50-70%) | Good to Excellent (70-90%) |

Purification of this compound

The crude product from any synthesis will contain unreacted starting materials, byproducts, and residual solvents. High purity is achieved through techniques that exploit differences in solubility and molecular geometry.

Method 1: Recrystallization

Recrystallization is a highly effective technique for purifying solid compounds. The principle relies on dissolving the impure solid in a hot solvent and allowing it to slowly cool, whereupon the desired compound crystallizes out, leaving impurities behind in the solution.

Caption: Step-by-step workflow for the purification of this compound via recrystallization.

-

Solvent Selection: Choose a suitable solvent or solvent pair. For this compound, ethanol or a mixture of hexane and ethyl acetate is effective. The ideal solvent dissolves this compound when hot but not when cold.

-

Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate, adding more solvent in small portions until the solid is completely dissolved.

-

Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

-

Crystallization: Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

-

Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

-

Drying: Dry the crystals in a vacuum oven at a low temperature to remove all residual solvent.

Method 2: Urea Adduction

Urea adduction is a highly selective method for separating linear n-alkanes from branched or cyclic hydrocarbons. Urea molecules form crystalline channel-like structures in the presence of an activator (like methanol) that specifically trap straight-chain alkanes, while bulkier molecules are excluded.

Caption: Logical separation process using the urea adduction technique.

-

Dissolution: Dissolve the crude this compound in a suitable solvent like hexane.

-

Adduct Formation: Prepare a saturated solution of urea in methanol. Add this solution to the this compound solution and stir vigorously at room temperature. The solid urea-alkane adduct will precipitate.

-

Isolation: Collect the solid adduct by vacuum filtration and wash it with a small amount of cold hexane to remove co-occluded impurities.

-

Decomposition: Decompose the adduct by adding it to hot water and stirring until the solid disappears. The n-tetracosane will separate as an insoluble organic layer.

-

Recovery: Cool the mixture and extract the purified this compound with a non-polar solvent like hexane.

-

Final Steps: Wash the organic extract with water, dry it over anhydrous sodium sulfate, and evaporate the solvent to obtain high-purity n-tetracosane. A second urea adduction step can be performed for even higher purity.

Purity Analysis

Confirming the purity of the final product is a critical step. Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for analyzing volatile and semi-volatile compounds like this compound.

Caption: Standard workflow for purity verification of this compound using GC-MS.

Analytical Protocol

-

Sample Preparation: Prepare a dilute solution of the purified this compound (e.g., 1 mg/mL) in a high-purity solvent like hexane.

-

GC Conditions: Use a non-polar capillary column (e.g., DB-5ms). Set the injector temperature to 250-300°C. Program the oven temperature with an initial hold followed by a ramp up to ~280°C to ensure elution of this compound.

-

MS Conditions: Use electron ionization (EI) at 70 eV. Scan a mass range of approximately 40-400 m/z.

-

Data Interpretation:

-

Chromatogram: A high-purity sample should exhibit a single, sharp peak at the expected retention time for this compound.

-

Mass Spectrum: The mass spectrum of the peak should match the known fragmentation pattern of this compound, which includes a molecular ion peak (M+) at m/z 338 and characteristic alkane fragment ions (e.g., base peak at m/z 57). Purity can be quantified by integrating the peak area and comparing it to the total area of all peaks in the chromatogram.

-

Conclusion

The synthesis and purification of high-purity this compound are achievable through well-established organic chemistry techniques. The choice of synthesis method, whether Wurtz coupling or Wolff-Kishner reduction, will depend on the availability of precursors and desired scale. For achieving the highest levels of purity required in pharmaceutical and advanced research applications, a combination of these synthesis routes with meticulous purification methods like recrystallization and urea adduction is recommended. Final purity must always be confirmed with a robust analytical technique such as GC-MS.

References

An In-Depth Technical Guide to the Solubility of Tetracosane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of tetracosane (n-C₂₄H₅₀), a long-chain aliphatic hydrocarbon, in a variety of organic solvents. Understanding the solubility characteristics of this compound is crucial for its application in diverse fields, including its use as a phase-change material, a component in wax formulations, and as a reference standard in analytical chemistry. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and visual workflows to aid in experimental design and interpretation.

Core Principles of this compound Solubility

As a nonpolar, saturated hydrocarbon, the solubility of this compound is primarily governed by the principle of "like dissolves like." It exhibits favorable solubility in nonpolar and weakly polar organic solvents where the intermolecular forces (van der Waals forces) are of a similar nature and magnitude. Conversely, it is practically insoluble in highly polar solvents like water. The solubility of this compound is significantly influenced by temperature, generally increasing with a rise in temperature.

Quantitative Solubility Data

The following tables summarize the available quantitative data for the solubility of this compound in various organic solvents. The data is presented in mole fraction (x) at different temperatures to allow for easy comparison across different solvent systems.

Table 1: Solubility of this compound in Hydrocarbon Solvents

| Solvent | Temperature (K) | Mole Fraction (x) of this compound | Reference |

| Heptane | 279.3 | 0.00058 | [1] |

| 283.8 | 0.00106 | [1] | |

| 288.5 | 0.00188 | [1] | |

| 293.2 | 0.00325 | [1] | |

| 298.0 | 0.00550 | [1] | |

| 302.7 | 0.00912 | ||

| Dodecane | 284.1 | 0.00168 | |

| 288.6 | 0.00288 | ||

| 293.2 | 0.00482 | ||

| 298.0 | 0.00790 | ||

| 302.7 | 0.0127 | ||

| 305.8 | 0.0173 | ||

| Decahydronaphthalene | 283.7 | 0.00418 | |

| 288.5 | 0.00695 | ||

| 293.2 | 0.0112 | ||

| 298.0 | 0.0178 | ||

| 302.7 | 0.0275 | ||

| m-Xylene | 279.3 | 0.00300 | |

| 283.8 | 0.00480 | ||

| 288.5 | 0.00782 | ||

| 293.2 | 0.0125 | ||

| 298.0 | 0.0195 | ||

| 302.7 | 0.0298 | ||

| p-Xylene | 283.8 | 0.00495 | |

| 288.5 | 0.00795 | ||

| 293.2 | 0.0127 | ||

| 298.0 | 0.0200 | ||

| 302.7 | 0.0305 | ||

| Toluene | 283.15 | 0.0041 | |

| 293.15 | 0.0113 | ||

| 303.15 | 0.0283 | ||

| 313.15 | 0.0650 |

Table 2: Solubility of this compound in Other Organic Solvents

| Solvent | Temperature (°C) | Solubility | Notes | Reference |

| Chloroform | Not Specified | 10% (w/v) | Clear, colorless solution | |

| Diethyl Ether | Not Specified | Very Soluble | Qualitative observation | |

| Ethanol | Not Specified | Slightly Soluble | Qualitative observation | |

| Benzene | 25 | Very Soluble | Qualitative observation | |

| Carbon Tetrachloride | Not Specified | Soluble | General alkane solubility |

Experimental Protocols for Solubility Determination

Two common and reliable methods for determining the solubility of long-chain alkanes like this compound are the Cloud Point Method and the Gravimetric Method.

Cloud Point Method

This method determines the temperature at which a solution of a known concentration becomes saturated, indicated by the appearance of turbidity (the cloud point) upon cooling.

Detailed Methodology:

-

Preparation of Standards: Prepare a series of solutions of this compound in the desired solvent at various known concentrations. This is typically done by accurately weighing both the solute (this compound) and the solvent in sealed vials.

-

Dissolution: Heat the vials in a controlled temperature bath with constant stirring until the this compound is completely dissolved, resulting in a clear solution.

-

Controlled Cooling: Cool the clear solutions at a slow, controlled rate (e.g., 0.5 °C/min) while continuously stirring.

-

Observation: Visually observe the solution against a dark background with proper illumination.

-

Cloud Point Determination: Record the temperature at which the first sign of persistent cloudiness or turbidity appears. This temperature is the cloud point for that specific concentration.

-

Data Analysis: Plot the concentration of the prepared solutions against their corresponding cloud point temperatures to generate a solubility curve.

References

An In-depth Technical Guide to the Safe Handling of Tetracosane

This guide provides comprehensive safety data and handling precautions for tetracosane (C24H50), tailored for researchers, scientists, and professionals in drug development. It includes detailed physical and chemical properties, hazard identification, safety measures, and emergency protocols.

Chemical and Physical Properties

This compound is a straight-chain alkane with 24 carbon atoms.[1] It is a white, crystalline, waxy solid at room temperature and is insoluble in water but soluble in organic solvents like hexane, benzene, and chloroform.[2][3] Its chemical inertness makes it unreactive with acids, bases, or oxidizing agents under normal conditions.[2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C24H50 | [2] |

| Molecular Weight | 338.65 g/mol | |

| Appearance | White crystalline solid | |

| Odor | Odorless | |

| Melting Point | 49 - 52 °C (120.2 - 125.6 °F) | |

| Boiling Point | 391 °C (735.8 °F) @ 760 mmHg | |

| Flash Point | > 110 °C (> 230 °F) | |

| Density | ~0.8 g/cm³ at 25°C | |

| Solubility | Insoluble in water |

Hazard Identification and Toxicological Information

This compound is generally considered to have low toxicity. However, its toxicological properties have not been fully investigated. It is not classified as a hazardous substance according to GHS and OSHA standards.

Potential Health Effects:

-

Eye Contact: May cause eye irritation.

-

Skin Contact: May cause skin irritation.

-

Ingestion: May cause irritation of the digestive tract.

-

Inhalation: May cause respiratory tract irritation, especially if it becomes an airborne dust.

Table 2: Toxicological and Safety Data

| Parameter | Value | Source |

| LD50/LC50 | Not available. | |

| Carcinogenicity | Not listed by ACGIH, IARC, NTP, or CA Prop 65. | |

| NFPA Rating (estimated) | Health: 1; Flammability: 1; Instability: 0 |

There are no established occupational exposure limits for this compound from ACGIH, NIOSH, or OSHA.

Experimental Protocols

While specific experimental protocols for the cited data are not detailed in the safety data sheets, the values are determined by standardized methodologies.

-

Flash Point Determination: The flash point of a substance is the lowest temperature at which its vapors will ignite in the presence of an ignition source. For a solid like this compound, a common method is the Pensky-Martens Closed-Cup Test (e.g., ASTM D93) . In this procedure, the substance is heated in a closed cup at a slow, constant rate. An ignition source is directed into the cup at regular intervals. The flash point is the lowest temperature at which the application of the ignition source causes the vapors above the liquid to ignite.

-

Toxicity Studies (General Protocol): Although specific LD50 (Lethal Dose, 50%) or LC50 (Lethal Concentration, 50%) values for this compound are unavailable, these are typically determined through acute toxicity testing in animal models. For an oral LD50 test (e.g., OECD Guideline 423) , the substance is administered in increasing doses to several groups of test animals (e.g., rats). The animals are observed for a set period (typically 14 days) for signs of toxicity and mortality. The LD50 is the statistically estimated dose that would be fatal to 50% of the animals. The lack of data for this compound indicates that these specific studies have likely not been conducted or published.

Handling, Storage, and Personal Protection

Proper handling and storage are crucial to ensure safety in a laboratory or industrial setting.

Handling:

-

Wash hands thoroughly after handling.

-

Use with adequate ventilation to minimize dust generation and accumulation.

-

Avoid contact with eyes, skin, and clothing.

-

Avoid ingestion and inhalation.

-

Keep away from heat, sparks, and open flames as the material may be combustible at high temperatures.

Storage:

-

Store in a tightly closed container.

-

Store in a cool, dry, well-ventilated area.

-

Keep away from incompatible substances such as strong oxidizing agents.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles (conforming to EN166 or OSHA 29 CFR 1910.133).

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.

-

Respiratory Protection: If dust is generated and engineering controls are insufficient, use a NIOSH-approved dust respirator.

Emergency and First-Aid Measures

First-Aid Procedures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

-

Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Get medical aid if irritation develops.

-

Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of water. Never give anything by mouth to an unconscious person. Get medical aid.

-

Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.

Fire-Fighting Measures:

-

Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.

-

Specific Hazards: During a fire, irritating and highly toxic gases (such as carbon monoxide and carbon dioxide) may be generated by thermal decomposition.

-

Protective Equipment: As in any fire, wear a self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures:

-

Personal Precautions: Use proper personal protective equipment as indicated in Section 4.

-

Spill Cleanup: Vacuum or sweep up the material and place it into a suitable disposal container. Avoid generating dusty conditions. Ensure adequate ventilation.

Spill Response Workflow

The following diagram illustrates a logical workflow for handling a this compound spill.

References

An In-Depth Technical Guide to the Phase Change Properties of n-Tetracosane

For Researchers, Scientists, and Drug Development Professionals

Introduction

n-Tetracosane (C24H50) is a long-chain aliphatic hydrocarbon that exhibits well-defined solid-solid and solid-liquid phase transitions, making it a subject of significant interest in materials science, thermal energy storage, and as a model system for studying the behavior of long-chain molecules. This technical guide provides a comprehensive overview of the core phase change properties of tetracosane, detailed experimental protocols for their characterization, and visualizations of the phase transition pathways.

Data Presentation: Thermophysical Properties of n-Tetracosane

The following tables summarize the key quantitative data related to the phase change behavior of n-tetracosane.

| Property | Value | Reference(s) |

| Molecular Formula | C24H50 | [1] |

| Molecular Weight | 338.65 g/mol | [2] |

| Melting Point | 49-54 °C (322-327 K) | [3][4] |

| Boiling Point | 391.4 °C (664.5 K) | [3] |

| Crystal Structure (solid) | Triclinic |

Table 1: General Properties of n-Tetracosane

| Transition | Temperature (°C) | Enthalpy (kJ/mol) | Reference(s) |

| Solid-Solid (Crystal II to Crystal I) | 47.95 | 31.500 | |

| Solid-Liquid (Crystal I to Liquid) / Fusion | 50.35 | 54.000 |

Table 2: Phase Transition Temperatures and Enthalpies of n-Tetracosane

| Phase | Temperature (K) | Specific Heat Capacity (J/mol·K) | Reference(s) |

| Solid | 298.15 | 730.9 | |

| Solid | 300 | 601 | |

| Liquid | 330.63 | 772.5 | |

| Liquid | 353 | 805 |

Table 3: Specific Heat Capacity of n-Tetracosane

| Phase | Measurement Method | Thermal Conductivity (W/m·K) | Reference(s) |

| Solid | Transient Hot-Wire | ~0.4 | |

| Liquid | Transient Hot-Wire | ~0.15 |

Table 4: Thermal Conductivity of n-Tetracosane

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible characterization of phase change materials. The following sections outline the standard experimental protocols for determining the key thermophysical properties of n-tetracosane.

Differential Scanning Calorimetry (DSC) for Transition Temperatures and Enthalpies

Differential Scanning Calorimetry (DSC) is a primary technique used to measure the temperatures and heat flows associated with phase transitions in a material.

Principle: DSC measures the difference in heat required to increase the temperature of a sample and a reference as a function of temperature. When the sample undergoes a phase transition, it will absorb or release heat, resulting in a difference in heat flow between the sample and the reference.

Protocol:

-

Sample Preparation: Accurately weigh 3-9 mg of high-purity n-tetracosane into a disposable aluminum or gold-plated pressure-resistant crucible. The crucible is then hermetically sealed to prevent any loss of material during heating.

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards, such as indium, across the temperature range of interest.

-

Experimental Conditions:

-

Place the sealed sample crucible and an empty reference crucible into the DSC cell.

-

Purge the cell with an inert gas, typically nitrogen, at a constant flow rate to provide a stable thermal atmosphere.

-

Define a temperature program. A typical program for this compound would involve:

-

An initial isothermal period to ensure thermal equilibrium.

-

A heating ramp at a controlled rate (e.g., 1, 5, or 10 °C/min) through the expected phase transition temperatures (e.g., from 25 °C to 70 °C).

-

A cooling ramp at the same rate back to the initial temperature to observe crystallization.

-

-

-

Data Analysis:

-

The resulting thermogram plots heat flow versus temperature.

-

The onset temperature of a peak is typically taken as the transition temperature.

-

The enthalpy of the transition is determined by integrating the area under the transition peak.

-

Transient Hot-Wire Method for Thermal Conductivity

The transient hot-wire method is an absolute and highly accurate technique for measuring the thermal conductivity of solids and liquids.

Principle: A thin, electrically heated wire is immersed in the sample. The wire acts as both a line heat source and a resistance thermometer. The rate at which the wire's temperature increases over a short period (typically 1 second) is directly related to the thermal conductivity of the surrounding material.

Protocol:

-

Sample Preparation:

-

For the solid phase, the this compound sample is melted and then solidified around the hot-wire sensor to ensure intimate thermal contact.

-

For the liquid phase, the sensor is simply immersed in the molten this compound.

-

-

Apparatus: The core of the apparatus is the hot-wire sensor, typically made of platinum or tantalum, connected to a Wheatstone bridge circuit for precise resistance (and thus temperature) measurement.

-

Measurement Procedure:

-

Allow the sample and sensor to reach thermal equilibrium at the desired starting temperature.

-

Apply a step-wise constant voltage to the wire, causing it to heat up.

-

Record the change in resistance of the wire as a function of time using a high-speed data acquisition system.

-

-

Data Analysis:

-

The thermal conductivity (λ) is calculated from the slope of the linear portion of the plot of temperature rise versus the logarithm of time. The relationship is described by the simplified equation: ΔT = (q / 4πλ) * ln(t) + C where ΔT is the temperature rise, q is the heat input per unit length of the wire, t is time, and C is a constant.

-

X-ray Diffraction (XRD) for Crystal Structure Determination

X-ray Diffraction (XRD) is a powerful non-destructive technique used to analyze the crystallographic structure of a material.

Principle: A beam of X-rays is directed at the crystalline sample. The ordered atoms in the crystal lattice diffract the X-rays in specific directions, creating a unique diffraction pattern. The angles and intensities of the diffracted beams are used to determine the crystal lattice parameters and the arrangement of atoms within the unit cell.

Protocol:

-

Sample Preparation:

-

A small amount of n-tetracosane powder is gently ground to a fine, uniform consistency.

-

The powder is then mounted in a sample holder. To minimize preferred orientation of the crystallites, a back-loading sample holder is often used.

-

-

Data Collection:

-

The sample is placed in a diffractometer.

-

The instrument is configured with an appropriate X-ray source (e.g., Cu Kα radiation).

-

The sample is scanned over a range of angles (2θ), and the intensity of the diffracted X-rays is recorded at each angle.

-

-

Data Analysis:

-

The resulting diffraction pattern is a plot of intensity versus 2θ.

-

The positions of the diffraction peaks are used to determine the unit cell parameters via Bragg's Law.

-

The relative intensities of the peaks provide information about the atomic arrangement within the unit cell.

-

Software is used to index the peaks and refine the crystal structure.

-

Mandatory Visualization

The following diagrams illustrate the key workflows and relationships in the study of this compound's phase change properties.

References

Methodological & Application

application of tetracosane in lipid membrane research.

Application of Tetracosane in Lipid Membrane Research

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound (C24H50) is a 24-carbon saturated long-chain alkane. In the field of lipid membrane research, it serves as a valuable tool for modeling the hydrophobic core of biological membranes. The incorporation of this compound into model lipid bilayers allows for the systematic investigation of how the properties of the hydrophobic core influence the overall structure, dynamics, and function of the membrane. This is particularly relevant for understanding the behavior of membranes with increased thickness, such as those found in specific cellular organelles or under certain pathological conditions.

The primary application of this compound in this context is to modulate the thickness and order of the lipid bilayer. Its length is comparable to that of the acyl chains of many naturally occurring phospholipids, allowing it to intercalate within the hydrophobic core of the membrane. This intercalation leads to a more ordered and thicker membrane, mimicking the effects of incorporating very long-chain fatty acids or other hydrophobic molecules.

Key Applications

-

Modeling Thick Membranes: this compound is used to create artificially thickened lipid bilayers. This is useful for studying how membrane thickness affects the function of transmembrane proteins, the partitioning of small molecules, and the overall mechanical properties of the membrane. For instance, lipid bilayers incorporating 25% of a 24-carbon chain phospholipid (PC24) are expected to have a 20% increase in membrane thickness, up to 6 nm, compared to the typical 4-5 nm thickness of membranes formed from PC18 lipids[1].

-

Investigating Lipid Phase Behavior: The addition of alkanes like this compound can significantly alter the phase transition behavior of lipid bilayers. By observing these changes, researchers can gain insights into the forces that govern lipid packing and domain formation. The presence of long-chain alkanes tends to stabilize the gel phase, increasing the main phase transition temperature (Tm) of the lipid bilayer.

-

Studying the Hydrophobic Core: this compound provides a simplified model for the hydrophobic core, allowing for the study of its properties in isolation from the complexities of the lipid headgroups. This is advantageous in computational studies, such as molecular dynamics simulations, where a simplified model can reduce computational cost and provide clearer insights into fundamental principles.

-

Nanoparticle-Membrane Interactions: The thickness of the lipid membrane can be a critical factor in the ability of nanoparticles to insert into or translocate across the bilayer. By increasing membrane thickness with long-chain lipids like those with 24-carbon alkane chains, it is possible to facilitate the insertion of larger nanoparticles than would be possible with standard lipid compositions[1].

Quantitative Data Summary

The following tables summarize quantitative data from studies on the effects of long-chain alkanes and related molecules on lipid bilayer properties.

Table 1: Effect of Acyl Chain Length and Cholesterol on Bilayer Thickness

| Lipid Composition | Bilayer Thickness (nm) | Technique | Reference |

| DOPC (C18:1) | 3.8 | X-ray Diffraction | [2] |

| DOPC/SM/Chol (55/25/20) - Ld phase | 3.89 ± 0.03 | qDIC Microscopy | [3] |

| DOPC/SM/Chol (55/25/20) - Lo phase | 4.96 ± 0.06 | qDIC Microscopy | [3] |

| DPPC (C16:0) with increasing cholesterol | Non-monotonic change | MD Simulations | |

| Membranes with 25% PC24 (C24:1) | up to 6.0 | Theoretical |

Ld: liquid-disordered; Lo: liquid-ordered

Table 2: Effect of Unsaturation and Cholesterol on Membrane Properties

| Lipid System | Property Measured | Effect of Unsaturation/Cholesterol | Technique | Reference |

| DPPC (saturated) vs. DIPC/DAPC (unsaturated) | Mechanical Strength | Cholesterol strengthens saturated bilayers, but has little effect on highly unsaturated bilayers. | MD Simulations | |

| DPPC with Cholesterol | Phase Transition Enthalpy (ΔH) | 40 mol% cholesterol leads to a 90% loss of ΔH, indicating a less distinct phase transition. | Not Specified | |

| DPPC with Sphingomyelin (SM) | Phase Transition Enthalpy (ΔH) | 15 mol% SM increases ΔH by 37%. | Not Specified | |

| DOPC (unsaturated) | Area per Lipid | Increases with membrane tension. | MD Simulations |

Experimental Protocols

Protocol 1: Preparation of this compound-Containing Liposomes by Thin-Film Hydration

This protocol describes the preparation of large unilamellar vesicles (LUVs) containing this compound using the thin-film hydration method followed by extrusion.

Materials:

-

1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

-

This compound

-

Chloroform

-

HEPES buffer (10 mM, pH 7.4)

-

Round-bottom flask

-

Rotary evaporator

-

Water bath

-

Extruder with polycarbonate membranes (100 nm pore size)

Procedure:

-

Lipid Film Formation:

-

Dissolve the desired amounts of DPPC and this compound in chloroform in a round-bottom flask. A typical molar ratio might be 9:1 DPPC:this compound.

-

Remove the chloroform using a rotary evaporator to form a thin lipid film on the inside of the flask.

-

Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Pre-warm the HEPES buffer to a temperature above the main phase transition temperature (Tm) of the lipid mixture. For DPPC, this is above 41°C.

-

Add the warm buffer to the round-bottom flask containing the lipid film.

-

Hydrate the lipid film by vortexing the flask, which results in the formation of multilamellar vesicles (MLVs).

-

-

Extrusion:

-

Assemble the extruder with a 100 nm polycarbonate membrane.

-

Transfer the MLV suspension to the extruder.

-

Extrude the suspension multiple times (e.g., 11-21 times) through the membrane to form LUVs of a defined size. The extrusion should also be performed at a temperature above the Tm.

-

-

Characterization:

-

The size distribution of the resulting liposomes can be determined by Dynamic Light Scattering (DLS).

-

The incorporation of this compound can be verified by techniques such as Differential Scanning Calorimetry (DSC), which will show a shift in the Tm of the lipid.

-

Protocol 2: Characterization of Membrane Properties using Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat changes that occur in a sample as it is heated or cooled, allowing for the determination of phase transition temperatures and enthalpies.

Materials:

-

Liposome suspension (prepared as in Protocol 1)

-

Reference buffer (the same buffer used for liposome preparation)

-

DSC instrument

Procedure:

-

Sample Preparation:

-

Accurately pipette a known amount of the liposome suspension into a DSC sample pan.

-

Pipette the same amount of the reference buffer into a reference pan.

-

Seal both pans hermetically.

-

-

DSC Measurement:

-

Place the sample and reference pans into the DSC instrument.

-

Set the temperature program. A typical program would involve an initial equilibration step, followed by a heating scan at a controlled rate (e.g., 1-5°C/min) over a temperature range that encompasses the expected phase transition. For DPPC, a range of 20°C to 60°C is appropriate.

-

Record the heat flow as a function of temperature.

-

-

Data Analysis:

-

The resulting thermogram will show a peak corresponding to the main phase transition of the lipid bilayer.

-

The temperature at the peak maximum is the main phase transition temperature (Tm).

-

The area under the peak corresponds to the enthalpy of the transition (ΔH).

-

Compare the Tm and ΔH of the this compound-containing liposomes to those of pure DPPC liposomes to quantify the effect of this compound on the phase behavior.

-

Visualizations

Caption: Workflow for the preparation of this compound-containing liposomes.

Caption: Effect of this compound on lipid bilayer properties.

References

Tetracosane as a Phase Change Material for Thermal Energy Storage: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetracosane, a saturated hydrocarbon with the chemical formula C₂₄H₅₀, is a promising organic phase change material (PCM) for thermal energy storage (TES) applications. Its appeal lies in its relatively high latent heat of fusion, congruent melting and freezing behavior, chemical stability, and non-corrosive nature. These properties make it suitable for a range of applications, including passive temperature regulation in buildings, thermal management of electronics, and storage of solar thermal energy. This document provides detailed application notes, experimental protocols for characterization, and a summary of its key thermophysical properties to guide researchers in utilizing this compound for TES.

Application Notes

This compound is particularly well-suited for low-to-medium temperature thermal energy storage, with a melting point that can be tailored by forming eutectic mixtures with other n-alkanes. Its primary mode of energy storage is through the latent heat absorbed and released during its solid-liquid phase transition.

Advantages of this compound as a PCM:

-

High Latent Heat Storage Capacity: this compound can store a significant amount of thermal energy per unit mass during its phase change.

-

Congruent Phase Transition: It melts and freezes at a consistent temperature without phase segregation, ensuring reliable and repeatable thermal performance.

-

Chemical Stability: As a paraffin hydrocarbon, it is chemically inert and stable over numerous thermal cycles.

-

Non-Corrosive: It does not corrode common containment materials, simplifying system design and enhancing longevity.

-

Low Vapor Pressure: It has a low vapor pressure even in its liquid state, minimizing containment pressure issues.

Limitations and Mitigation Strategies:

-

Low Thermal Conductivity: Like most organic PCMs, this compound has a low thermal conductivity, which can hinder the rate of heat transfer during charging and discharging cycles. This can be addressed by incorporating high-conductivity materials such as graphite, carbon nanotubes, or metal foams to create composite materials.

-

Leakage in Liquid Phase: When in its molten state, this compound can leak from its container. This is a critical issue that can be mitigated through microencapsulation or shape-stabilization. Microencapsulation involves enclosing the this compound within a protective shell, while shape-stabilization involves incorporating it into a supporting matrix that retains the liquid phase through capillary forces.

Data Presentation

The following tables summarize the key thermophysical and performance data for this compound and its composites.

Table 1: Thermophysical Properties of Pure n-Tetracosane

| Property | Value | Unit | Reference(s) |

| Molecular Formula | C₂₄H₅₀ | - | [1] |

| Molar Mass | 338.65 | g/mol | [1] |

| Melting Point | 48 - 54 | °C | [1] |

| Boiling Point | 391.4 | °C | [1] |

| Latent Heat of Fusion | ~210 - 240 | kJ/kg | [2] |

| Thermal Conductivity (Solid) | ~0.4 | W/(m·K) | |

| Thermal Conductivity (Liquid) | ~0.15 | W/(m·K) | |

| Specific Heat Capacity (Solid) | ~2.2 | kJ/(kg·K) | |

| Specific Heat Capacity (Liquid) | ~2.5 | kJ/(kg·K) | |

| Density (Solid) | ~890 | kg/m ³ | |

| Density (Liquid) | ~780 | kg/m ³ |

Table 2: Performance of this compound-Based Composite PCMs

| Composite Material | Core Material | Shell/Matrix Material | Latent Heat (J/g) | Thermal Conductivity Enhancement | Reference |

| Microencapsulated n-Tetracosane | n-Tetracosane | Calcium Carbonate | ~103 | Significantly improved | |

| Polystyrene/n-Tetracosane-Octadecane Eutectic Micro/nano capsules | This compound-Octadecane | Polystyrene | ~156 | Considerably high |

Experimental Protocols

Detailed methodologies for the characterization of this compound as a PCM are provided below.

Protocol 1: Determination of Thermal Properties using Differential Scanning Calorimetry (DSC)

Objective: To determine the melting temperature, freezing temperature, and latent heat of fusion of this compound.

Materials and Equipment:

-

Differential Scanning Calorimeter (DSC)

-

Hermetically sealed aluminum pans and lids

-

Microbalance

-

This compound sample (5-10 mg)

-

Inert gas supply (e.g., Nitrogen)

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into an aluminum DSC pan using a microbalance. Hermetically seal the pan to prevent any mass loss during heating.

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using standard reference materials (e.g., indium) across the temperature range of interest.

-

DSC Measurement: a. Place the sealed sample pan and an empty reference pan into the DSC cell. b. Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min). c. Equilibrate the sample at a temperature below the expected melting point (e.g., 25°C). d. Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature above the melting point (e.g., 80°C). e. Hold the sample at this temperature for a few minutes to ensure complete melting. f. Cool the sample at the same controlled rate back to the initial temperature.

-

Data Analysis: a. From the heating curve, determine the onset temperature of melting (melting point) and the peak area, which corresponds to the latent heat of fusion. b. From the cooling curve, determine the onset temperature of crystallization (freezing point) and the peak area (latent heat of solidification).

Protocol 2: Assessment of Thermal Stability using Thermogravimetric Analysis (TGA)

Objective: To evaluate the thermal stability and decomposition temperature of this compound.

Materials and Equipment:

-

Thermogravimetric Analyzer (TGA)

-

TGA sample pans (e.g., alumina or platinum)

-

Microbalance

-

This compound sample (5-10 mg)

-

Inert or oxidative gas supply (e.g., Nitrogen or Air)

Procedure:

-

Sample Preparation: Weigh 5-10 mg of the this compound sample into a TGA pan.

-

Instrument Setup: Place the sample pan in the TGA furnace.

-

TGA Measurement: a. Purge the furnace with the desired gas (e.g., nitrogen for inert atmosphere) at a constant flow rate (e.g., 50 mL/min). b. Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min). c. Continuously record the sample mass as a function of temperature.

-

Data Analysis: a. Plot the percentage of weight loss versus temperature. b. Determine the onset temperature of decomposition, which indicates the upper limit of the material's thermal stability.

Protocol 3: Evaluation of Thermal Reliability through Thermal Cycling

Objective: To assess the long-term stability and performance of this compound after repeated melting and freezing cycles.

Materials and Equipment:

-

Thermal cycler or a temperature-controlled bath/oven

-

Sample container (e.g., sealed vials)

-

DSC instrument

-

This compound sample

Procedure:

-

Sample Preparation: Place a known amount of this compound into a sealed container.

-

Thermal Cycling: a. Subject the sample to a predetermined number of thermal cycles (e.g., 100, 500, 1000 cycles). b. Each cycle should consist of heating the sample above its melting point and then cooling it below its freezing point. c. The heating and cooling rates should be controlled and relevant to the intended application.

-

Post-Cycling Analysis: a. After the completion of the thermal cycles, perform DSC analysis on the cycled sample (as per Protocol 1). b. Compare the melting temperature and latent heat of fusion of the cycled sample with those of the un-cycled sample. c. A significant change in these properties would indicate thermal degradation.

Protocol 4: Measurement of Thermal Conductivity

Objective: To measure the thermal conductivity of this compound in both solid and liquid states.

Materials and Equipment:

-

Transient plane source (TPS) or laser flash apparatus (LFA)

-

Sample holder suitable for solid and liquid samples

-

Temperature-controlled environment

-

This compound sample

Procedure:

-

Sample Preparation: a. For solid-phase measurement, prepare a solid disc of this compound of known thickness. b. For liquid-phase measurement, melt the this compound and pour it into a sample holder designed for liquids.

-

Measurement: a. Place the sample in the thermal conductivity measurement apparatus. b. Control the temperature of the sample to be either below its melting point (for solid) or above its melting point (for liquid). c. Perform the measurement according to the instrument's operating procedure. The TPS method involves placing a sensor between two identical sample pieces, while the LFA method involves heating one side of the sample with a laser pulse and measuring the temperature rise on the opposite side.

-

Data Analysis: The instrument's software will calculate the thermal conductivity based on the measured data.

Protocol 5: Preparation of Shape-Stabilized this compound Composite

Objective: To prepare a form-stable composite PCM to prevent leakage of molten this compound.

Materials and Equipment:

-

This compound

-

Supporting matrix (e.g., expanded graphite, fumed silica)

-

Beaker

-

Hot plate with magnetic stirrer

-

Vacuum oven

Procedure:

-

Melt this compound: Heat the this compound in a beaker on a hot plate until it is completely melted.

-

Disperse Supporting Matrix: Gradually add the supporting matrix material to the molten this compound while stirring continuously to ensure a homogeneous dispersion.

-

Vacuum Impregnation: Place the mixture in a vacuum oven to remove any trapped air and facilitate the impregnation of the molten this compound into the pores of the supporting matrix.

-

Cooling and Solidification: Remove the mixture from the oven and allow it to cool down to room temperature to solidify.

-

Characterization: Characterize the prepared composite for its thermal properties (using DSC and TGA) and perform a leakage test by placing the composite on a filter paper and heating it above the melting point of this compound.

Visualizations

The following diagrams illustrate key experimental workflows and logical relationships related to the use of this compound as a PCM.

References

Application Note: Quantitative Analysis of Fatty Acids in Biological Matrices Using Tetracosane as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction